molecular formula C9H5BrF4O2 B8240365 Methyl 4-bromo-3-fluoro-2-(trifluoromethyl)benzoate

Methyl 4-bromo-3-fluoro-2-(trifluoromethyl)benzoate

Cat. No.: B8240365
M. Wt: 301.03 g/mol
InChI Key: SGZRIDYLLBYXGS-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-fluoro-2-(trifluoromethyl)benzoate is a high-purity chemical building block designed for research and development applications, strictly for Professional and Laboratory Research Use Only. It is not intended for diagnostic or therapeutic uses. This compound belongs to a class of trifluoromethylated benzoates, which are highly valued in modern drug discovery for their ability to improve the properties of potential new chemical entities. The strategic incorporation of both bromo and trifluoromethyl groups on the aromatic ring makes this ester a versatile intermediate for constructing more complex molecules, particularly in pharmaceutical chemistry where these motifs are known to enhance lipophilicity, metabolic stability, and membrane permeability . The molecular structure features multiple reactive sites: the bromo substituent serves as an excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Negishi couplings), allowing for the introduction of diverse carbon chains, while the ester group can be hydrolyzed to the corresponding acid or transformed into other functional groups like amides. The presence of the fluorine atom and the trifluoromethyl group (-CF3) is especially significant. The -CF3 group is a key feature in many modern pharmaceuticals, as its incorporation can positively influence a compound's lipophilicity, solubility, metabolic stability, and binding affinity . These properties are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Researchers utilize this specific methyl benzoate derivative as a critical synthon in the synthesis of more complex molecules, leveraging its multifunctional structure to explore new chemical space in the development of therapeutics for various diseases. Handle with care and refer to the material safety data sheet for detailed hazard and handling information.

Properties

IUPAC Name

methyl 4-bromo-3-fluoro-2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O2/c1-16-8(15)4-2-3-5(10)7(11)6(4)9(12,13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZRIDYLLBYXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway and Conditions

The most documented route begins with 4-bromo-2-fluorobenzotrifluoride (Compound A). Key steps include:

  • Lithiation-Methylation :

    • Diisopropylamine and n-butyllithium generate a lithium amide base at −78°C.

    • Methyl iodide quenches the lithiated intermediate to yield 1-bromo-3-fluoro-2-methyl-4-(trifluoromethyl)benzene (Compound B) in 86% yield.

  • Buchwald-Hartwig Coupling :

    • Compound B reacts with tert-butyl carbamate in dioxane using cesium carbonate, tris(dibenzylideneacetone)dipalladium (Pd2(dba)3), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) at 85°C.

    • This step introduces the Boc-protected amine, forming 3-fluoro-2-methyl-4-trifluoromethyl-N-(tert-butoxycarbonyl)aniline (Compound C) in 91% yield.

  • Deprotection with HCl :

    • Compound C undergoes Boc removal using 4 M HCl in methanol, yielding the final product as a hydrochloride salt (95% yield).

Table 1: Key Parameters for Lithiation-Coupling-Deprotection Route

StepReagents/CatalystsTemperatureYield
Lithiation-Methylationn-BuLi, MeI−78°C → 25°C86%
Buchwald-HartwigPd2(dba)3, Xantphos, Cs2CO385°C91%
DeprotectionHCl (4 M in MeOH)28°C95%

Industrial Considerations

  • Catalyst Loading : Pd2(dba)3 (0.03 eq.) and Xantphos (0.04 eq.) minimize costs while maintaining efficiency.

  • Solvent Choice : Dioxane enhances coupling kinetics but requires nitrogen purging to prevent oxidation.

Bromination and Esterification of Pre-Functionalized Intermediates

Bromination via Radical or Electrophilic Pathways

  • N-Bromosuccinimide (NBS) : A radical initiator (e.g., AIBN) brominates methyl 3-fluoro-2-(trifluoromethyl)benzoate at the para position.

  • Direct Electrophilic Bromination : Using HBr/CuBr in acetic acid achieves regioselective bromination but risks over-bromination.

Table 2: Bromination Methods Comparison

MethodReagentsSelectivityYield
NBS/AIBNNBS, CCl4, 80°CHigh74%
HBr/CuBrHBr, CuBr, CH3COOHModerate48%

Esterification Techniques

  • Diazomethane Methylation : (Trimethylsilyl)diazomethane converts carboxylic acids to methyl esters under mild conditions (0–25°C, 1 h).

  • Fischer Esterification : Traditional method using MeOH/H2SO4 requires reflux (100°C, 16 h) but is less atom-efficient.

Alternative Routes via Nitration and Reduction

Nitro Intermediate Synthesis

  • Nitration of m-Fluorobenzotrifluoride : Concentrated HNO3/H2SO4 at 30°C introduces a nitro group ortho to fluorine.

  • Reduction to Amine : Fe/NH4Cl reduces the nitro group, but competing dehalogenation requires careful stoichiometry.

Table 3: Nitration-Reduction Pathway Metrics

StepReagentsTemperatureYield
NitrationHNO3/H2SO430°C68%
ReductionFe, NH4Cl, H2OReflux85%

Limitations

  • Regioselectivity : Nitration often produces mixed isomers, complicating purification.

  • Bromination Post-Reduction : Electrophilic bromination of the amine requires diazotization, risking side reactions.

Industrial-Scale Production and Optimization

Continuous Flow Reactors

  • Benefits : Enhanced heat transfer and mixing improve yields (e.g., 91% in Buchwald-Hartwig step).

  • Catalyst Recycling : Pd recovery via filtration reduces costs in large-scale batches.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (d6-DMSO) : δ 8.09 (s, 3H, NH3+), 7.22 (t, J = 8.4 Hz, 1H), 6.61 (d, J = 8.4 Hz, 1H), 2.02 (d, J = 1.8 Hz, 3H).

  • 19F NMR : −63.5 ppm (CF3), −112.4 ppm (Ar-F).

Purity Assessment

  • HPLC : >99% purity achieved via recrystallization (MeCN/H2O).

  • Mass Spectrometry : m/z 301.04 [M+H]+ aligns with theoretical molecular weight .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-fluoro-2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 4-bromo-3-fluoro-2-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-fluoro-2-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in halogen placement, substituent types, and regiochemistry. Below is a detailed comparison based on substituent positions, physicochemical properties, and applications:

Substituent Positional Isomers

Methyl 3-bromo-5-(trifluoromethyl)benzoate (CAS 187331-46-0) Structure: Bromine at 3-position, -CF₃ at 5-position. Similarity: 0.94 .

Methyl 3-bromo-4-(trifluoromethyl)benzoate (CAS 455941-82-9) Structure: Bromine at 3-position, -CF₃ at 4-position. Similarity: 0.92 .

Methyl 2-bromo-4-(trifluoromethyl)benzoate (CAS 1214334-90-3)

  • Structure : Bromine at 2-position, -CF₃ at 4-position.
  • Similarity : 0.92 .
  • Key Differences : Bromine and ester groups are adjacent, which may hinder crystallization compared to the target compound.

Functional Group Variants

Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate

  • Structure : 4-position substituted with a 3-chloropropoxy group instead of bromine.
  • Synthesis : Derived from methyl 4-hydroxy-3-(sulfamoyl)benzoate and 1-bromo-3-chloropropane .
  • Key Differences : The ether linkage increases flexibility but reduces electrophilicity at the aromatic ring, limiting utility in Suzuki-Miyaura couplings.

Methyl 4-bromo-3-fluoro-2-hydroxybenzoate (CAS 1807191-62-3)

  • Structure : Hydroxyl group replaces -CF₃ at the 2-position.
  • Molecular Formula : C₈H₆BrFO₃ .
  • Key Differences : The hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility in aqueous media but reducing stability under acidic conditions.

Physicochemical Properties

Property Target Compound Methyl 3-bromo-5-(trifluoromethyl)benzoate Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate
Molecular Weight 283.04 g/mol 283.04 g/mol 300.68 g/mol
Boiling/Melting Point Not reported Not reported Not reported
Solubility Low (predicted in non-polar solvents) Moderate in DMSO Higher in polar aprotic solvents due to ether group
Reactivity Bromine amenable to cross-coupling Similar bromine reactivity Chloropropoxy group may undergo elimination

Research Findings and Challenges

  • Synthetic Challenges : Introducing multiple halogens requires precise control to avoid dihalogenation byproducts. highlights the use of alkylation steps to install alkoxy groups, suggesting similar strategies for the target compound .
  • Structural Characterization : Crystallographic data for such compounds are sparse, but tools like SHELXL () are critical for validating complex halogenated structures .
  • Toxicity Considerations : Bromine and fluorine substituents may pose environmental persistence concerns, necessitating detailed ecotoxicity studies.

Biological Activity

Methyl 4-bromo-3-fluoro-2-(trifluoromethyl)benzoate is a compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in medicinal chemistry, supported by relevant research findings and data.

This compound has the following chemical structure:

  • Molecular Formula : C9H6BrF3O2
  • Molecular Weight : 303.04 g/mol
  • CAS Number : 46311087

This compound features a trifluoromethyl group, which significantly influences its biological activity due to its electron-withdrawing properties, enhancing lipophilicity and potentially affecting the interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds containing trifluoromethyl groups can enhance antimicrobial properties. For instance, derivatives with similar structures demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant strains of Staphylococcus aureus (MRSA) .
  • Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. Its structure allows it to interact with specific molecular targets involved in cell cycle regulation and apoptosis. In vitro studies suggest it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .

The mechanism of action of this compound involves several pathways:

  • Enzyme Inhibition : The compound may bind to active sites of enzymes such as CDKs, inhibiting their function and leading to reduced cell proliferation.
  • Cell Signaling Modulation : It may influence signaling pathways associated with apoptosis and cell survival, promoting programmed cell death in cancerous cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of MRSA and other bacterial strains
AnticancerCDK inhibition leading to cell cycle arrest
AntiviralPotential activity against viral pathogens

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various trifluoromethyl-substituted compounds, this compound was found to exhibit significant antibacterial activity against Staphylococcus aureus strains with minimum inhibitory concentration (MIC) values comparable to established antibiotics. This highlights its potential use in treating resistant bacterial infections .

Case Study: Anticancer Activity

Another study focused on the anticancer properties of this compound, demonstrating its ability to induce apoptosis in various cancer cell lines. The compound's effectiveness was linked to its structural features that facilitate binding to CDKs, disrupting their normal function .

Q & A

Q. What are the key considerations for synthesizing Methyl 4-Bromo-3-Fluoro-2-(Trifluoromethyl)Benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a benzoate precursor. For example, bromination and fluorination steps require precise control of reagents (e.g., NBS for bromination, Selectfluor for fluorination) and temperature to avoid overhalogenation. Evidence from analogous compounds (e.g., triazine derivatives in ) suggests using catalytic bases like K₂CO₃ to enhance regioselectivity . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF) to improve yields, as seen in related trifluoromethyl-substituted benzoates .

Q. How can crystallographic methods validate the structure of this compound, and what software tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography due to their robustness in handling heavy atoms like bromine and fluorine . Validation tools like PLATON (as discussed in ) should be employed to check for missed symmetry, twinning, or displacement errors, especially given the compound’s bulky trifluoromethyl group .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹⁹F NMR is critical for resolving overlapping signals from fluorine and trifluoromethyl groups. Chemical shifts for aromatic fluorines typically appear between -110 to -130 ppm .
  • MS : High-resolution mass spectrometry (HRMS) using ESI or EI modes can confirm the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns for bromine .
  • IR : Peaks near 1720 cm⁻¹ confirm the ester carbonyl group, while C-F stretches appear between 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. How does the electronic effect of the trifluoromethyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The strong electron-withdrawing nature of the -CF₃ group activates the aromatic ring for nucleophilic substitution but deactivates it for electrophilic reactions. For Suzuki-Miyaura couplings, the bromine at the 4-position is more reactive than the fluorine at the 3-position. Computational studies (e.g., DFT) can map charge distribution to predict regioselectivity, as demonstrated in related trifluoromethylphenyl systems .

Q. What strategies mitigate competing side reactions during functional group interconversions (e.g., ester hydrolysis)?

  • Methodological Answer : Hydrolysis of the methyl ester to the carboxylic acid can be controlled using mild conditions (e.g., LiOH in THF/H₂O at 0°C) to avoid decarboxylation. Protecting groups (e.g., tert-butyl esters) may be introduced temporarily, as shown in for similar benzoate derivatives. Monitoring reaction progress via TLC or LC-MS is essential to arrest the reaction at the desired stage .

Q. How can structural analogs of this compound be designed to explore structure-activity relationships (SAR) in agrochemical applications?

  • Methodological Answer : Systematic substitution at the 2-(trifluoromethyl) position with electron-donating/withdrawing groups (e.g., -OCH₃, -NO₂) can modulate bioactivity. highlights triazine-based herbicides where trifluoromethyl groups enhance lipophilicity and target binding. Parallel synthesis using combinatorial libraries (e.g., via Ugi reactions) can expedite SAR studies .

Q. What are the challenges in resolving crystallographic disorder caused by the trifluoromethyl group?

  • Methodological Answer : The -CF₃ group’s rotational freedom often leads to disorder in crystal structures. Refinement strategies include splitting the CF₃ moiety into multiple conformers with occupancy constraints in SHELXL. Low-temperature data collection (e.g., 100 K) reduces thermal motion, improving resolution. Validation metrics (e.g., R-factor < 5%) should be prioritized, as emphasized in .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for similar halogenated benzoates: How should researchers address this?

  • Methodological Answer : Variations in melting points (e.g., vs. 9 for bromo-fluoro analogs) may arise from polymorphic forms or impurities. Researchers should reproduce synthesis protocols rigorously, use differential scanning calorimetry (DSC) to identify polymorphs, and cross-validate with purity assays (e.g., HPLC ≥ 95%) .

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